molecular formula C17H15FO B2657979 (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone CAS No. 338415-86-4

(4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone

Cat. No.: B2657979
CAS No.: 338415-86-4
M. Wt: 254.304
InChI Key: BCWKXUBOCGYCNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone is an organic compound with the molecular formula C16H15FO It is a member of the cyclopropyl ketone family, characterized by the presence of a cyclopropyl group attached to a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the above synthetic routes, with optimization for yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or esters.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Carboxylic acids or esters.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (4-Fluorophenyl)cyclopropylmethanone: Lacks the methylphenyl group, making it less complex.

    (4-Methylphenyl)cyclopropylmethanone: Lacks the fluorophenyl group, resulting in different chemical properties.

    Cyclopropyl phenyl ketone: Lacks both the fluorine and methyl groups, making it a simpler structure.

Uniqueness

(4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone is unique due to the presence of both fluorophenyl and methylphenyl groups attached to the cyclopropyl ketone core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(4-fluorophenyl)-[2-(4-methylphenyl)cyclopropyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FO/c1-11-2-4-12(5-3-11)15-10-16(15)17(19)13-6-8-14(18)9-7-13/h2-9,15-16H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWKXUBOCGYCNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC2C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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